Boc-D-Lys(Z)-OH chemical properties
Boc-D-Lys(Z)-OH chemical properties
An In-Depth Technical Guide to the Chemical Properties and Applications of Boc-D-Lys(Z)-OH
For research scientists and professionals in drug development, the precise construction of peptide sequences is fundamental to innovation. The choice of protected amino acid building blocks is a critical determinant of a synthesis campaign's success. Among these, N-α-(tert-butoxycarbonyl)-N-ε-(benzyloxycarbonyl)-D-lysine , commonly abbreviated as Boc-D-Lys(Z)-OH , stands as a cornerstone for the incorporation of D-lysine residues via the Boc/Z orthogonal protection strategy.
The strategic inclusion of D-amino acids, such as D-lysine, is a well-established method for enhancing the proteolytic stability of peptide-based therapeutics, thereby extending their in-vivo half-life and improving their pharmacological profiles.[1] This guide offers a comprehensive exploration of the chemical properties, reactivity, and field-proven applications of Boc-D-Lys(Z)-OH, providing the causal insights necessary for its effective utilization in solid-phase peptide synthesis (SPPS).
Core Physicochemical Properties
Boc-D-Lys(Z)-OH is a white to off-white crystalline powder. Its core identity is defined by a D-configured lysine backbone protected at the α-amino group by an acid-labile tert-butoxycarbonyl (Boc) group and at the ε-amino group by a benzyloxycarbonyl (Z or Cbz) group, which is removable under different conditions.[2][3] This dual protection is central to its function in controlled, stepwise peptide synthesis.
Table 1: Key Physicochemical Data for Boc-D-Lys(Z)-OH
| Property | Value | Source(s) |
| CAS Number | 55878-47-2 | [4][5][6] |
| Molecular Formula | C₁₉H₂₈N₂O₆ | [4][6] |
| Molecular Weight | 380.44 - 380.5 g/mol | [4][6][7] |
| Appearance | White to almost white powder or crystals | |
| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate | [8] |
| Storage Temperature | 2-8°C is common; -20°C for long-term storage | |
| Purity (Typical) | ≥98% (TLC/HPLC) |
The Orthogonal Protection Strategy: Boc vs. Z
The utility of Boc-D-Lys(Z)-OH is rooted in the principle of orthogonal protection , where different protecting groups on the same molecule can be selectively removed under distinct chemical conditions without affecting the others.[9][10] This allows for precise control over which reactive site is exposed for subsequent bond formation.
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The Nα-Boc Group : This group shields the α-amino function, preventing its participation in peptide bond formation until desired. Its key characteristic is its lability to moderately strong acids, such as trifluoroacetic acid (TFA), a condition routinely used for its removal in each cycle of Boc-based SPPS.[11][12] It is, however, stable to the basic and nucleophilic conditions sometimes used in other synthetic strategies.[12]
-
The Nε-Z (Cbz) Group : Protecting the side-chain ε-amino group of lysine is crucial to prevent the formation of branched peptides where the peptide chain extends from the side chain.[13] The Z group is stable to the repetitive TFA treatments required to remove the Nα-Boc group.[3] Its removal typically requires harsher conditions, such as treatment with strong anhydrous acids like hydrogen fluoride (HF) during the final cleavage of the peptide from the resin, or alternatively, through catalytic hydrogenolysis (e.g., H₂/Pd-C) in solution-phase synthesis.[3][14]
Figure 1: Orthogonal protection scheme of Boc-D-Lys(Z)-OH.
Application in Boc Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Lys(Z)-OH is a standard building block for introducing D-lysine residues using the Boc-SPPS methodology. The process is cyclic, involving the sequential addition of amino acids to a growing chain anchored to a solid support (resin).
Experimental Protocol: Single Coupling Cycle
This protocol outlines the incorporation of Boc-D-Lys(Z)-OH onto a resin-bound peptide chain with a free N-terminal amine.
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Resin Swelling: The peptidyl-resin is swelled in dichloromethane (DCM) for 30 minutes.
-
Nα-Boc Deprotection:
-
The resin is treated with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 1-2 minutes.
-
The solution is drained, and the resin is treated with the same TFA/DCM solution for an additional 20-30 minutes to ensure complete removal of the Nα-Boc group from the terminal amino acid.[11]
-
The resin is thoroughly washed with DCM followed by a neutralization buffer (e.g., 5-10% diisopropylethylamine (DIPEA) in DCM or DMF) to neutralize the resulting trifluoroacetate salt.
-
-
Amino Acid Activation:
-
In a separate vessel, dissolve Boc-D-Lys(Z)-OH (2-4 equivalents relative to resin loading) in DMF.
-
Add an activating agent such as HBTU (2-4 eq.) and a base like DIPEA (4-8 eq.).
-
Allow the activation to proceed for 2-5 minutes.
-
-
Coupling:
-
The activated Boc-D-Lys(Z)-OH solution is added to the neutralized peptidyl-resin.
-
The reaction is agitated for 1-2 hours at room temperature.
-
A qualitative test (e.g., Kaiser test) can be performed to monitor the completion of the coupling reaction.
-
-
Washing: The resin is washed extensively with DMF and DCM to remove excess reagents and byproducts. The cycle can then be repeated for the next amino acid.
Figure 3: Comparison of final deprotection strategies for the Z group.
Analytical Characterization
Verifying the identity and purity of Boc-D-Lys(Z)-OH before use is essential for ensuring the fidelity of the peptide synthesis.
Table 2: Analytical Methods for Quality Control
| Method | Purpose | Expected Result |
| Reverse-Phase HPLC | Purity Assessment | A single major peak indicating ≥98% purity. |
| ¹H NMR | Structural Confirmation | Characteristic peaks corresponding to the Boc (~1.4 ppm), Z (benzyl ~5.1 ppm, phenyl ~7.3 ppm), and lysine backbone protons. [15] |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the calculated mass (e.g., [M+H]⁺ at ~381.2 m/z). |
| Optical Rotation | Stereochemical Integrity | A specific optical rotation value confirming the D-enantiomer. |
| Thin Layer Chromatography (TLC) | Purity and Reaction Monitoring | A single spot with a characteristic Rf value in a given solvent system. |
Conclusion
Boc-D-Lys(Z)-OH is an indispensable reagent for the synthesis of D-lysine-containing peptides using the robust and well-established Boc-SPPS methodology. Its orthogonal protecting groups—the acid-labile Nα-Boc and the more stable Nε-Z—provide the necessary control to prevent unwanted side reactions and ensure the precise assembly of complex peptide chains. A thorough understanding of its chemical properties, reactivity, and the causality behind the associated protocols for coupling and deprotection empowers researchers to troubleshoot potential issues and achieve high-purity, high-fidelity synthesis of peptides designed for enhanced biological stability and therapeutic potential.
References
-
Aapptec Peptides. Boc-D-Lys(Z)-OH [55878-47-2]. [Link]
-
Peptide Synthesis. Optimizing Peptide Synthesis with High-Quality Boc-D-Lys(Z)-OH. [Link]
-
PubChem. Boc-Lys(Z)-OH. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Peptide Synthesis. The Strategic Advantage of D-Lysine in Peptide Therapeutics: A Look at Boc-D-Lys(Z)-OH. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Aapptec Peptides. Boc-D-Lys(2-Cl-Z)-OH [57096-11-4]. [Link]
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